2,3,3'-Tribromodiphenyl ether
Overview
Description
2,3,3’-Tribromodiphenyl ether is an organobromine compound with the molecular formula C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da .
Molecular Structure Analysis
The molecular structure of 2,3,3’-Tribromodiphenyl ether consists of two aromatic rings connected by an ether linkage, with three bromine atoms attached to the carbon atoms .Physical and Chemical Properties Analysis
2,3,3’-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm³. Its boiling point is 379.2±42.0 °C at 760 mmHg. The vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 60.3±3.0 kJ/mol, and the flash point is 155.6±26.4 °C .Scientific Research Applications
Metabolic Pathways and Environmental Fate
- Hydroxylated Metabolites Identification: In a study on rats exposed to 2,2',4,4'-tetrabromodiphenyl ether, researchers identified hydroxylated metabolites, including hydroxylated tribrominated diphenyl ethers in rat faeces. These findings are crucial for understanding the metabolic pathways and environmental fate of PBDEs (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Environmental and Chemical Analysis
- OH-initiated Oxidation: A study on 2,4,4'-Tribrominated diphenyl ether (BDE-28) explored its oxidation mechanisms and kinetics, particularly in atmospheric and water solution contexts. This research is significant for understanding the environmental impact of PBDEs (Cao et al., 2013).
Applications in Analytical Chemistry
- Analytical Method Development: Research on triclosan, a compound structurally similar to 2,3,3'-Tribromodiphenyl ether, led to the development of analytical methods for its determination in various environmental samples, enhancing our capacity for environmental monitoring of similar compounds (Hua, Bennett, & Letcher, 2005).
Environmental Impacts
- Flame Retardants in Atmosphere: A study examined tribromophenoxy compounds in the atmosphere, which share structural features with this compound, providing insights into the environmental presence and impact of such flame retardants (Ma, Venier, & Hites, 2012).
Chemical Properties and Reactivity
- Cross-Coupling Reactions: The study of bromoaromatics, including tribromodiphenyl ethers, in copper-mediated cross-coupling reactions provided valuable information about their chemical reactivity and potential applications in organic synthesis (Chen, Chen, & Eapen, 1993).
Biodegradation and Environmental Remediation
- Debromination by Nanoscale Iron: The debromination of PBDEs, including tribromodiphenyl ethers, by nanoscale zerovalent iron particles was studied, revealing important aspects of their degradation pathways and kinetics, crucial for environmental remediation efforts (Zhuang, Ahn, & Luthy, 2010).
Photodegradation Studies
- UV-Lamp and Solar Irradiations: Research on the photodegradation of polybromodiphenyl ethers under UV-lamp and solar irradiations provides insights into their environmental breakdown and potential methods for remediation (Shih & Wang, 2009).
Safety and Hazards
The safety data sheet for 2,3,3’-Tribromodiphenyl ether indicates that it should be handled with care . Polybrominated diphenyl ethers (PBDEs), which include 2,3,3’-Tribromodiphenyl ether, have been associated with potential health risks, including endocrine disruption and neurotoxicological effects .
Properties
IUPAC Name |
1,2-dibromo-3-(3-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-3-1-4-9(7-8)16-11-6-2-5-10(14)12(11)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJUBSPXDSGLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C(=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879855 | |
Record name | BDE-20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-76-3 | |
Record name | 1,2-Dibromo-3-(3-bromophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147217-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3'-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3'-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551067JTII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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